3-methyl-1-(3-methylphenyl)-1H-pyrazole-4-carbaldehyde
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Overview
Description
3-methyl-1-(3-methylphenyl)-1H-pyrazole-4-carbaldehyde is a chemical compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This specific compound is characterized by a methyl group at the 3-position of the pyrazole ring and another methyl group attached to the phenyl ring at the 3-position The carbaldehyde group is located at the 4-position of the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-1-(3-methylphenyl)-1H-pyrazole-4-carbaldehyde typically involves the reaction of 3-methylphenylhydrazine with ethyl acetoacetate under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which cyclizes to form the pyrazole ring. The carbaldehyde group can be introduced via formylation reactions using reagents such as Vilsmeier-Haack reagent (DMF and POCl3) or by oxidation of the corresponding alcohol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-methyl-1-(3-methylphenyl)-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methyl groups on the phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nitric acid (HNO3) for nitration, halogens (Cl2, Br2) for halogenation
Major Products Formed
Oxidation: 3-methyl-1-(3-methylphenyl)-1H-pyrazole-4-carboxylic acid
Reduction: 3-methyl-1-(3-methylphenyl)-1H-pyrazole-4-methanol
Substitution: Various substituted derivatives depending on the electrophile used
Scientific Research Applications
3-methyl-1-(3-methylphenyl)-1H-pyrazole-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex pyrazole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-methyl-1-(3-methylphenyl)-1H-pyrazole-4-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde: Lacks the additional methyl group on the phenyl ring.
1-(3-methylphenyl)-1H-pyrazole-4-carbaldehyde: Lacks the methyl group on the pyrazole ring.
3-methyl-1-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde: Methyl group on the phenyl ring is at the 4-position instead of the 3-position.
Uniqueness
3-methyl-1-(3-methylphenyl)-1H-pyrazole-4-carbaldehyde is unique due to the specific positioning of the methyl groups and the carbaldehyde group. This unique structure can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.
Biological Activity
3-Methyl-1-(3-methylphenyl)-1H-pyrazole-4-carbaldehyde is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, including antimicrobial, anti-inflammatory, and anticancer effects, supported by recent research findings.
Chemical Structure and Properties
The compound is characterized by a pyrazole ring with a methyl group and a 3-methylphenyl substituent, along with an aldehyde functional group. This structure is crucial for its biological interactions, particularly in forming covalent bonds with various biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound. It has been evaluated against several bacterial strains and fungi, showing promising results:
- Minimum Inhibitory Concentration (MIC) : The compound exhibited MIC values ranging from 0.22 to 0.25 µg/mL against various pathogens, indicating strong antimicrobial potency .
- Biofilm Inhibition : It demonstrated significant inhibition of biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, suggesting its potential as a therapeutic agent against biofilm-associated infections .
Anti-inflammatory Activity
The anti-inflammatory properties of the compound have also been investigated. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce edema in animal models:
- In experiments involving carrageenan-induced edema, the compound exhibited anti-inflammatory effects comparable to standard drugs like indomethacin .
Anticancer Activity
The anticancer potential of this compound has been explored through various assays:
- Cytotoxicity Testing : The compound was evaluated for cytotoxic effects against several cancer cell lines, including breast cancer (MCF) and colorectal cancer (DLDI). Notably, certain derivatives showed IC50 values as low as 40 nM, indicating high potency .
- Mechanism of Action : The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis and inhibition of cell proliferation through interaction with specific molecular targets .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-component reactions that yield various derivatives with enhanced biological activities. For instance, derivatives synthesized from this compound have shown improved cytotoxicity and selectivity against cancer cells .
Case Studies
Several case studies illustrate the biological efficacy of this compound:
- Study on Antimicrobial Properties : A study evaluated the antimicrobial activity of several pyrazole derivatives derived from this compound. The most active derivative showed significant inhibition against multiple bacterial strains, supporting its potential use in treating infections .
- Cytotoxicity Assay : In vitro studies demonstrated that certain derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells, highlighting their therapeutic potential in oncology .
Properties
IUPAC Name |
3-methyl-1-(3-methylphenyl)pyrazole-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-9-4-3-5-12(6-9)14-7-11(8-15)10(2)13-14/h3-8H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKAYVIICLCURSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C=C(C(=N2)C)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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